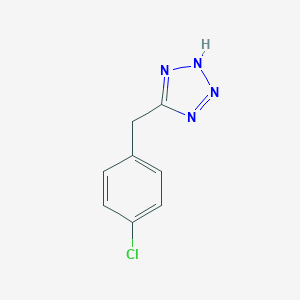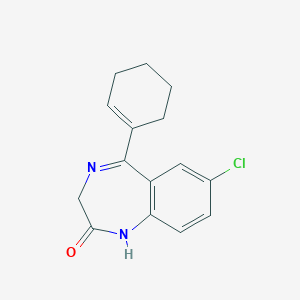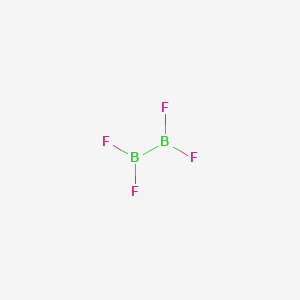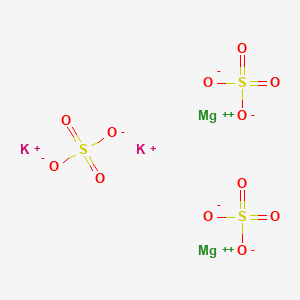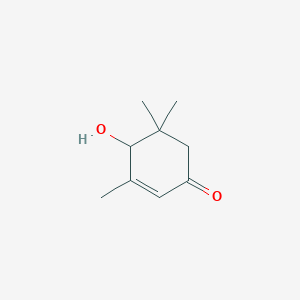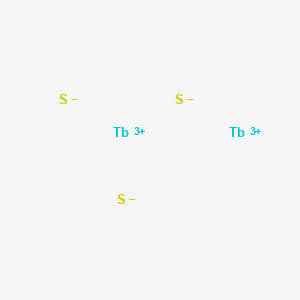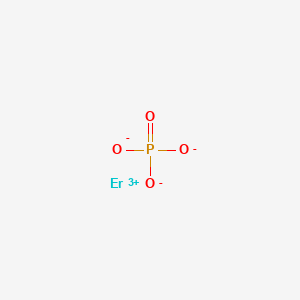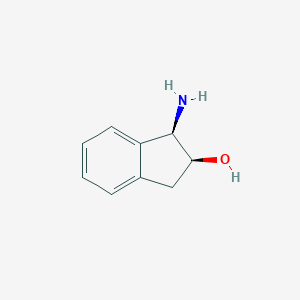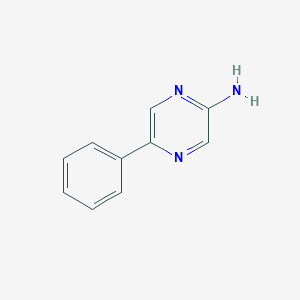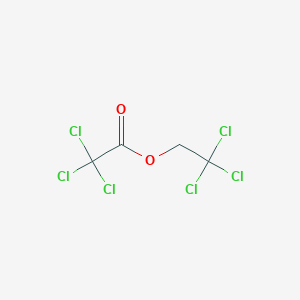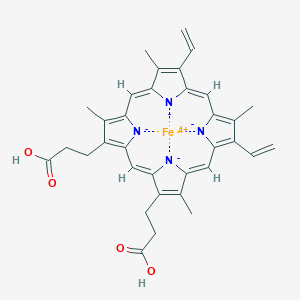![molecular formula C22H25NO6 B085370 3,4,10,11-tetramethoxy-6-methyl-7,8-dihydro-5H-benzo[e][2]benzazecine-13,14-dione CAS No. 13061-83-1](/img/structure/B85370.png)
3,4,10,11-tetramethoxy-6-methyl-7,8-dihydro-5H-benzo[e][2]benzazecine-13,14-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4,10,11-tetramethoxy-6-methyl-7,8-dihydro-5H-benzo[e][2]benzazecine-13,14-dione, also known as TMB-8, is a chemical compound that has been widely used in scientific research due to its ability to block intracellular calcium release. TMB-8 is a potent inhibitor of inositol 1,4,5-trisphosphate (IP3)-mediated calcium release from intracellular stores.
Wirkmechanismus
3,4,10,11-tetramethoxy-6-methyl-7,8-dihydro-5H-benzo[e][2]benzazecine-13,14-dione acts as a potent inhibitor of IP3-mediated calcium release from intracellular stores. 3,4,10,11-tetramethoxy-6-methyl-7,8-dihydro-5H-benzo[e][2]benzazecine-13,14-dione blocks the binding of IP3 to its receptor on the endoplasmic reticulum (ER) membrane, preventing the release of calcium from the ER into the cytosol. 3,4,10,11-tetramethoxy-6-methyl-7,8-dihydro-5H-benzo[e][2]benzazecine-13,14-dione does not affect the release of calcium from extracellular sources or the release of calcium from the ER through other mechanisms.
Biochemische Und Physiologische Effekte
3,4,10,11-tetramethoxy-6-methyl-7,8-dihydro-5H-benzo[e][2]benzazecine-13,14-dione has been shown to have a wide range of biochemical and physiological effects. 3,4,10,11-tetramethoxy-6-methyl-7,8-dihydro-5H-benzo[e][2]benzazecine-13,14-dione inhibits the release of calcium from intracellular stores, which can affect various cellular processes. 3,4,10,11-tetramethoxy-6-methyl-7,8-dihydro-5H-benzo[e][2]benzazecine-13,14-dione has been shown to inhibit insulin secretion, cell proliferation, and apoptosis. 3,4,10,11-tetramethoxy-6-methyl-7,8-dihydro-5H-benzo[e][2]benzazecine-13,14-dione has also been shown to modulate the activity of ion channels and the release of neurotransmitters.
Vorteile Und Einschränkungen Für Laborexperimente
3,4,10,11-tetramethoxy-6-methyl-7,8-dihydro-5H-benzo[e][2]benzazecine-13,14-dione is a potent and specific inhibitor of IP3-mediated calcium release from intracellular stores. 3,4,10,11-tetramethoxy-6-methyl-7,8-dihydro-5H-benzo[e][2]benzazecine-13,14-dione has been extensively used in scientific research due to its ability to block intracellular calcium release. However, 3,4,10,11-tetramethoxy-6-methyl-7,8-dihydro-5H-benzo[e][2]benzazecine-13,14-dione has some limitations for lab experiments. 3,4,10,11-tetramethoxy-6-methyl-7,8-dihydro-5H-benzo[e][2]benzazecine-13,14-dione is not selective for IP3-mediated calcium release and can also inhibit other calcium release mechanisms. 3,4,10,11-tetramethoxy-6-methyl-7,8-dihydro-5H-benzo[e][2]benzazecine-13,14-dione can also have off-target effects on other cellular processes, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several possible future directions for research on 3,4,10,11-tetramethoxy-6-methyl-7,8-dihydro-5H-benzo[e][2]benzazecine-13,14-dione. One possible direction is to investigate the role of calcium signaling in the regulation of ion channels and synaptic transmission. Another direction is to explore the potential therapeutic applications of 3,4,10,11-tetramethoxy-6-methyl-7,8-dihydro-5H-benzo[e][2]benzazecine-13,14-dione in the treatment of diseases such as diabetes and cancer. Additionally, further studies are needed to investigate the selectivity and specificity of 3,4,10,11-tetramethoxy-6-methyl-7,8-dihydro-5H-benzo[e][2]benzazecine-13,14-dione for IP3-mediated calcium release and to develop more potent and selective inhibitors of intracellular calcium release.
Synthesemethoden
3,4,10,11-tetramethoxy-6-methyl-7,8-dihydro-5H-benzo[e][2]benzazecine-13,14-dione can be synthesized using a multi-step process. The synthesis of 3,4,10,11-tetramethoxy-6-methyl-7,8-dihydro-5H-benzo[e][2]benzazecine-13,14-dione involves the reaction of 2-(4-methoxyphenyl) ethylamine with 3,4,5-trimethoxybenzoyl chloride in the presence of triethylamine. The resulting product is then treated with sodium hydride and methyl iodide to obtain the final product.
Wissenschaftliche Forschungsanwendungen
3,4,10,11-tetramethoxy-6-methyl-7,8-dihydro-5H-benzo[e][2]benzazecine-13,14-dione has been widely used in scientific research to study the role of intracellular calcium release in various cellular processes, including muscle contraction, neurotransmitter release, and gene expression. 3,4,10,11-tetramethoxy-6-methyl-7,8-dihydro-5H-benzo[e][2]benzazecine-13,14-dione has been used to investigate the role of calcium signaling in the regulation of insulin secretion, cell proliferation, and apoptosis. 3,4,10,11-tetramethoxy-6-methyl-7,8-dihydro-5H-benzo[e][2]benzazecine-13,14-dione has also been used to study the role of calcium signaling in the regulation of ion channels and the modulation of synaptic transmission.
Eigenschaften
CAS-Nummer |
13061-83-1 |
|---|---|
Produktname |
3,4,10,11-tetramethoxy-6-methyl-7,8-dihydro-5H-benzo[e][2]benzazecine-13,14-dione |
Molekularformel |
C22H25NO6 |
Molekulargewicht |
399.4 g/mol |
IUPAC-Name |
3,4,10,11-tetramethoxy-6-methyl-7,8-dihydro-5H-benzo[e][2]benzazecine-13,14-dione |
InChI |
InChI=1S/C22H25NO6/c1-23-9-8-13-10-18(27-3)19(28-4)11-15(13)21(25)20(24)14-6-7-17(26-2)22(29-5)16(14)12-23/h6-7,10-11H,8-9,12H2,1-5H3 |
InChI-Schlüssel |
PYHIANRYLAEITJ-UHFFFAOYSA-N |
SMILES |
CN1CCC2=CC(=C(C=C2C(=O)C(=O)C3=C(C1)C(=C(C=C3)OC)OC)OC)OC |
Kanonische SMILES |
CN1CCC2=CC(=C(C=C2C(=O)C(=O)C3=C(C1)C(=C(C=C3)OC)OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Methylbicyclo[4.1.0]heptan-2-one](/img/structure/B85288.png)

